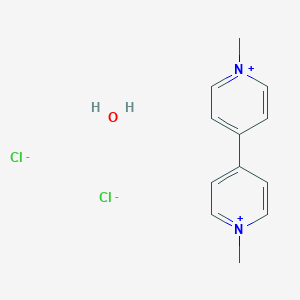
4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate
Description
Propriétés
Numéro CAS |
75365-73-0 |
|---|---|
Formule moléculaire |
C12H16ClN2O+ |
Poids moléculaire |
239.72 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate |
InChI |
InChI=1S/C12H14N2.ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;1H;1H2/q+2;;/p-1 |
Clé InChI |
FBOZSZWVHGMOSX-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-] |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
1.1-Dimethyl-4.4-bipyridinium dichloride, CAS 1910-42-5 (ANHYDROUS) |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate typically involves the quaternization of 4,4’-bipyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often obtained as a hydrate to enhance its stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: It can be reduced to form a stable radical cation, which is involved in electron transfer processes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to generate the radical cation.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Produces superoxide anions and other reactive oxygen species.
Reduction: Forms a stable radical cation.
Substitution: Results in various substituted bipyridinium derivatives.
Applications De Recherche Scientifique
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate has numerous applications in scientific research:
Mécanisme D'action
The herbicidal activity of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate is primarily due to its ability to disrupt photosynthesis in plants. The compound accepts electrons from photosystem I, leading to the formation of superoxide anions. These reactive oxygen species cause oxidative damage to cellular components, ultimately leading to cell death . In animals, the compound’s redox activity generates oxidative stress, which can damage tissues and organs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diquat dibromide: Another bipyridinium herbicide with similar redox activity but different substitution patterns.
Ethyl viologen diperchlorate: A related viologen compound used in redox chemistry.
Uniqueness
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate is unique due to its high toxicity and rapid action as a herbicide. Its ability to generate reactive oxygen species makes it particularly effective in disrupting plant cellular processes . Additionally, its potential link to neurodegenerative diseases like Parkinson’s disease sets it apart from other herbicides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


